Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Medicinal Chemistry Scaffold Optimization Conformational Analysis

Researchers often face inconsistent SAR data when using flexible amine scaffolds. This conformationally rigid 2-azabicyclo[3.1.0]hexane HCl salt provides a pre-organized amine geometry for CNS GPCR targets. • Reduced off-target binding vs. piperidine-based leads; ideal for fragment-based drug discovery • Ethyl ester handle enables hydrolysis, amide coupling, or reduction for rapid derivatization • ≥98% purity ensures reproducible SAR data; hydrochloride salt guarantees defined stoichiometry

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
CAS No. 1427380-41-3
Cat. No. B1377102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
CAS1427380-41-3
Molecular FormulaC8H14ClNO2
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CC1CCN2.Cl
InChIInChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-5-6(8)3-4-9-8;/h6,9H,2-5H2,1H3;1H
InChIKeyIVDMSBUYKVFAHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS 1427380-41-3) – A Procurement-Focused Overview of a Constrained Azabicyclohexane Scaffold


Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS 1427380-41-3) is a bicyclic organic compound featuring a conformationally constrained 2-azabicyclo[3.1.0]hexane core with an ethyl carboxylate at the 1-position and a hydrochloride salt form . The compound is widely used as a versatile small molecule scaffold in medicinal chemistry and organic synthesis, particularly for exploring novel pharmacophores and as an intermediate in the preparation of complex molecules . Its rigid, non-planar structure provides distinct conformational constraints for receptor targeting compared to more flexible piperidine or pyrrolidine analogs.

Why Generic Substitution Fails: The Criticality of Precise Scaffold Geometry and Salt Form for Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride


The 2-azabicyclo[3.1.0]hexane scaffold is a conformationally rigid bicyclic system that presents a unique spatial orientation of functional groups compared to monocyclic amines like piperidines or pyrrolidines . This rigidity is essential for specific ligand-receptor interactions in medicinal chemistry projects [1]. The specific substitution pattern at the 1-position (ethyl carboxylate) versus other positions (e.g., 3-carboxylate analogs) dictates distinct steric and electronic properties . Furthermore, the hydrochloride salt form (CAS 1427380-41-3) possesses different physicochemical properties—including solubility, stability, and crystallinity—than the free base (CAS 483279-87-4) or other salt forms, which directly impacts formulation, handling, and experimental reproducibility . These differences mean that substituting with a 'similar' azabicyclohexane derivative without rigorous validation can lead to inconsistent or non-reproducible results.

Quantitative Evidence for Differentiation: Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride vs. Closest Analogs


Regioisomeric Differentiation: 1-Carboxylate vs. 3-Carboxylate Substitution in the 2-Azabicyclo[3.1.0]hexane Scaffold

The 2-azabicyclo[3.1.0]hexane core can be functionalized at different positions, resulting in regioisomers with distinct chemical and biological properties. Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (target) presents the carboxylate at the bridgehead 1-position, whereas an alternative scaffold, methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1212823-12-5), has substitution at the 3-position . While no direct comparative bioactivity data exists in open literature, the molecular weight difference (191.66 g/mol for the target ethyl ester hydrochloride vs. 141.17 g/mol for the methyl ester free base analog) and calculated lipophilicity (cLogP) values, which differ by approximately 0.5 to 1.0 log units due to the combined effects of ester size and salt form, highlight their distinct physicochemical profiles . This difference directly influences membrane permeability, solubility, and in vivo distribution.

Medicinal Chemistry Scaffold Optimization Conformational Analysis

Differentiation by Ester Group: Ethyl Ester vs. Methyl Ester Analogs for Solubility and Reactivity

The choice of ester (ethyl vs. methyl) on the 2-azabicyclo[3.1.0]hexane-1-carboxylate scaffold significantly impacts its reactivity and physicochemical profile. Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (target) is compared to methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS 1217994-39-2) . The key difference lies in the ester moiety: the target compound contains an ethyl ester, while the comparator contains a methyl ester. This seemingly minor difference results in a molecular weight increase of 14 g/mol (191.66 g/mol vs. 177.63 g/mol for the methyl ester HCl salt) and contributes to a measurable difference in hydrolytic stability under acidic or basic conditions. Ethyl esters generally exhibit a hydrolysis half-life that is 1.5 to 3 times longer than methyl esters in aqueous buffer (pH 7.4, 37°C), making the ethyl ester more suitable for applications requiring extended stability in biological media .

Organic Synthesis Prodrug Design Hydrolytic Stability

Critical Role of Salt Form: Hydrochloride Salt vs. Free Base for Experimental Reproducibility

The physicochemical properties of a compound are profoundly influenced by its salt form. Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (target, CAS 1427380-41-3, MW 191.66 g/mol) is directly compared to its free base form, ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate (CAS 483279-87-4, MW 155.19 g/mol) . The salt form offers a guaranteed, quantifiable advantage in aqueous solubility and solid-state stability. The free base is typically an oil or low-melting solid, while the hydrochloride salt is a crystalline powder with a defined melting point . This difference in physical state is a primary driver for procurement: the salt form simplifies handling, ensures accurate weighing (reducing hygroscopicity), and provides consistent dissolution rates for biological assays, which is often a requirement in SOPs for drug discovery programs.

Formulation Science Crystallization Pre-formulation

Conformational Constraint: 2-Azabicyclo[3.1.0]hexane vs. Flexible Piperidine Scaffolds for Target Engagement

The bicyclic 2-azabicyclo[3.1.0]hexane core of the target compound provides a unique, pre-organized, and conformationally constrained geometry that differs significantly from common flexible amines like piperidine. For example, the dihedral angle between the nitrogen lone pair and the carboxylate carbonyl is fixed in the bicyclic system, whereas it can freely rotate in an acyclic or monocyclic analog such as ethyl nipecotate (ethyl piperidine-3-carboxylate) . This pre-organization reduces the entropic penalty upon binding to a biological target and can lead to improved binding affinity and selectivity. While direct binding data for this specific compound is not available, studies on related azabicyclo[3.1.0]hexane-based DPP-IV inhibitors have demonstrated a 10- to 100-fold improvement in potency compared to their piperidine counterparts due to this conformational locking effect [1].

Medicinal Chemistry Conformational Restriction Receptor Binding

Key Research and Industrial Application Scenarios for Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride


Constrained Scaffold for CNS Drug Discovery Programs Targeting GPCRs and Ion Channels

The rigid 2-azabicyclo[3.1.0]hexane core of this compound provides a unique, pre-organized amine geometry ideal for designing ligands with improved selectivity and affinity for CNS targets, such as dopamine receptors, serotonin receptors, and other GPCRs [1]. Its constrained nature reduces off-target binding compared to more flexible piperidine-based leads, making it a valuable scaffold for fragment-based drug discovery and lead optimization. The hydrochloride salt ensures reliable solubility for in vitro and in vivo CNS studies.

Versatile Intermediate in the Synthesis of Enzyme Inhibitors and Macrocyclic Peptides

The ethyl ester functional group at the bridgehead position serves as a key handle for further derivatization, including hydrolysis to the carboxylic acid for amide coupling, or reduction to the primary alcohol [1]. This makes the compound a crucial building block for constructing more complex enzyme inhibitors, such as DPP-IV inhibitors or protease inhibitors, as well as macrocyclic peptide mimetics . The hydrochloride salt is the preferred form for synthetic chemists due to its ease of handling and defined stoichiometry in reactions.

Physicochemical Probe for Conformational Analysis and Structure-Activity Relationship (SAR) Studies

Researchers can use this compound as a comparative standard to deconvolute the role of conformation and ester group size in SAR campaigns [1]. By comparing its properties (solubility, stability, pKa) and biological activity with its regioisomers (e.g., 3-carboxylate analogs) and ester variants (e.g., methyl ester analogs), medicinal chemists can derive critical design rules for a series. Its high purity (typically 98% ) ensures that data generated is reliable and attributable to the compound itself, not impurities.

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